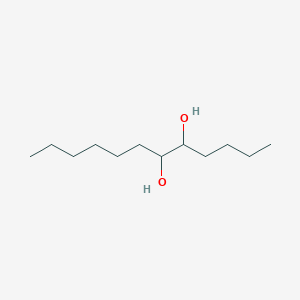![molecular formula C16H27N6O7P B12323586 2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt is a synthetic nucleoside with significant antiviral and anticancer properties. It is a modified nucleoside with a cyclic phosphate group attached to the 2’ position of the sugar ring, which prevents hydrolysis by phosphodiesterases, enzymes that break down RNA and DNA . This compound has shown activity against various viruses, including HIV-1, herpes simplex virus type 1 and 2, and cytomegalovirus, as well as inhibiting the proliferation of several cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt involves the modification of guanosine to introduce a cyclic phosphate group at the 2’ position. This is typically achieved through a series of phosphorylation reactions under controlled conditions. The reaction conditions often involve the use of phosphorylating agents and catalysts to facilitate the formation of the cyclic phosphate ester .
Industrial Production Methods
Industrial production of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyclic phosphate group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclic phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt with modified functional groups, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nucleoside chemistry and phosphorylation reactions.
Biology: Employed in research on intracellular signaling pathways and nucleic acid metabolism.
Medicine: Investigated for its antiviral and anticancer properties, with potential therapeutic applications in treating viral infections and cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The mechanism of action of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt involves its interaction with cellular enzymes and nucleic acids. The cyclic phosphate group prevents hydrolysis by phosphodiesterases, allowing the compound to remain stable and exert its biological effects. It targets viral replication processes and inhibits the proliferation of cancer cells by interfering with nucleic acid synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclic Guanosine Monophosphate (cGMP): A natural cyclic nucleotide involved in intracellular signaling.
2’,3’-Cyclic Adenosine Monophosphate (cAMP): Another cyclic nucleotide with similar signaling functions.
Guanosine 3’,5’-Cyclic Monophosphate (3’,5’-cGMP): A positional isomer of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt.
Uniqueness
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt is unique due to its specific modification at the 2’ position, which provides enhanced stability against enzymatic degradation and distinct biological activities compared to other cyclic nucleotides .
Propiedades
Fórmula molecular |
C16H27N6O7P |
|---|---|
Peso molecular |
446.40 g/mol |
Nombre IUPAC |
2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3 |
Clave InChI |
XSJQZRFQUIJXDC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B12323518.png)
![2-[6-[2-carboxy-6-[4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12323527.png)
![1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)
![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)


![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)

![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)
